3-(2-Methoxyethoxy)thiolane 1,1-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of MTD involves several methods, including alkylation , cyclization , and oxidation . One common approach is the alkylation of trans-N-alkyl (or aryl)-N’-(3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with suitable alkylating agents . Further investigations into alternative synthetic routes are warranted to optimize yield and scalability.
Molecular Structure Analysis
The molecular structure of MTD consists of a thiolane ring (containing sulfur and oxygen atoms) and a dioxolane ring (with two oxygen atoms). The cis- and trans-orientation of these condensed five-membered heterocycles significantly influence the compound’s properties. Proton magnetic resonance (PMR) spectra reveal distinct features for each orientation, which differ from the crystalline state determined by X-ray analysis .
Chemical Reactions Analysis
Exploring MTD’s reactions, such as alkylation , oxidation , and cyclization , will provide insights into its synthetic versatility and potential applications .
properties
IUPAC Name |
3-(2-methoxyethoxy)thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-10-3-4-11-7-2-5-12(8,9)6-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBTUSIGHLKOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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